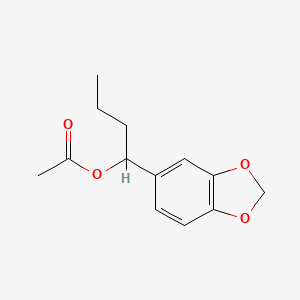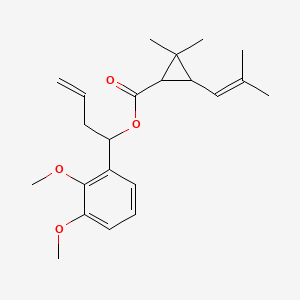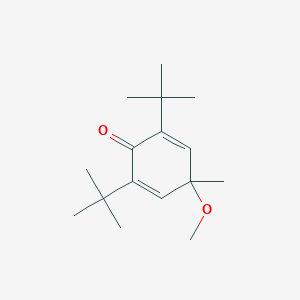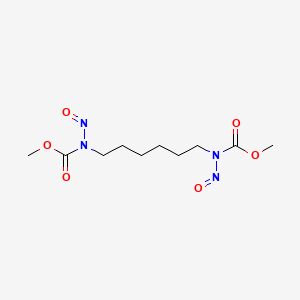
7-O-Methylquercetin-3-O-galactoside-6''-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is a flavonoid-3-O-glycoside, a class of compounds known for their diverse biological activities. This compound is characterized by its complex structure, which includes a quercetin backbone with methyl, galactoside, and rhamnoside groups attached . It is part of the larger family of flavonoids, which are widely studied for their potential health benefits and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside typically involves multiple steps, starting with the methylation of quercetin. This is followed by glycosylation reactions to attach the galactoside and rhamnoside groups. Common reagents used in these reactions include methyl iodide for methylation and glycosyl donors such as galactose and rhamnose derivatives .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the glycosylated flavonoid. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin production, thereby exerting skin-whitening effects . Additionally, it can interact with transcription factors and kinases to regulate gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glycosylated flavonoids such as:
Isorhamnetin: Another O-methylated flavonoid with similar biological activities.
Kaempferol 3-O-galactoside, 7-O-rhamnoside: A flavonoid with a similar glycosylation pattern.
Uniqueness
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is unique due to its specific combination of methylation and glycosylation, which can influence its solubility, stability, and biological activity. This unique structure may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C34H42O20 |
|---|---|
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
3-[6-[[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3 |
Clave InChI |
NMGVHLDIHNFGQB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)

![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)



![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)



